(1R,2R)-2-(2-Fluorophenoxy)cyclohexan-1-amine;hydrochloride

Descripción general

Descripción

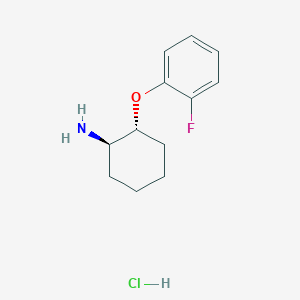

(1R,2R)-2-(2-Fluorophenoxy)cyclohexan-1-amine;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural features, which include a cyclohexane ring substituted with an amine group and a fluorophenoxy group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(2-Fluorophenoxy)cyclohexan-1-amine;hydrochloride typically involves several steps:

Starting Materials: The synthesis begins with cyclohexanone and 2-fluorophenol.

Formation of Intermediate: Cyclohexanone undergoes a reaction with 2-fluorophenol in the presence of a base to form 2-(2-fluorophenoxy)cyclohexanone.

Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride to yield (1R,2R)-2-(2-fluorophenoxy)cyclohexanol.

Amination: The alcohol is converted to the amine via a substitution reaction with ammonia or an amine source.

Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

(1R,2R)-2-(2-Fluorophenoxy)cyclohexan-1-amine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted cyclohexanone derivatives.

Aplicaciones Científicas De Investigación

Anticonvulsant Activity

A study synthesized a series of compounds related to 2-(2-fluorophenoxy)phenyl derivatives, which were screened for anticonvulsant activities. The results indicated that certain derivatives displayed significant anticonvulsant effects in both PTZ (Pentylenetetrazol) and MES (Maximal Electroshock) models. The mechanism of action appears to involve interaction with benzodiazepine receptors, suggesting potential therapeutic applications in epilepsy treatment .

Neuropharmacological Research

The compound is also being investigated for its neuropharmacological properties. It has been noted for its potential to influence neurotransmitter systems, which could lead to applications in treating mood disorders and anxiety-related conditions. Ongoing research is focusing on its affinity for various receptors in the central nervous system, which may elucidate its role as a therapeutic agent .

Synthesis and Development

The synthesis of (1R,2R)-2-(2-Fluorophenoxy)cyclohexan-1-amine;hydrochloride involves multiple steps, typically starting from readily available precursors. The process often includes the introduction of the fluorophenoxy group onto the cyclohexane structure through nucleophilic substitution reactions. Various synthetic routes have been documented in patents and scientific literature, emphasizing the compound's versatility in chemical synthesis .

Case Study 1: Anticonvulsant Efficacy

In a controlled study involving animal models, compounds derived from (1R,2R)-2-(2-Fluorophenoxy)cyclohexan-1-amine were tested for their anticonvulsant properties. The study highlighted that certain modifications to the molecular structure significantly enhanced efficacy against seizures compared to standard treatments. This suggests that further optimization could yield more effective anticonvulsant agents.

Case Study 2: Neurotransmitter Interaction

Another case study explored the interaction of this compound with serotonin receptors. Using radiolabeled ligand binding assays, it was found that the compound exhibited selective binding affinity towards specific serotonin receptor subtypes. This finding supports its potential use in developing treatments for depression and anxiety disorders, where serotonin modulation is crucial .

Mecanismo De Acción

The mechanism of action of (1R,2R)-2-(2-Fluorophenoxy)cyclohexan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation.

Comparación Con Compuestos Similares

Similar Compounds

- (1R,2S)-2-(2-Fluorophenoxy)cyclohexan-1-amine

- (1S,2R)-2-(2-Fluorophenoxy)cyclohexan-1-amine

- (1R,2R)-2-(4-Fluorophenoxy)cyclohexan-1-amine

Uniqueness

(1R,2R)-2-(2-Fluorophenoxy)cyclohexan-1-amine;hydrochloride is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions. The presence of the fluorophenoxy group also imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, compared to other similar compounds.

Actividad Biológica

(1R,2R)-2-(2-Fluorophenoxy)cyclohexan-1-amine; hydrochloride is a chiral compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and comparative studies with related compounds.

- Molecular Formula : C12H15ClFNO

- Molecular Weight : 239.71 g/mol

- CAS Number : 1820580-16-2

The biological activity of (1R,2R)-2-(2-Fluorophenoxy)cyclohexan-1-amine; hydrochloride is primarily attributed to its interaction with various biological targets, including receptors and enzymes.

Interaction with Receptors

Research indicates that compounds with similar structures often interact with neurotransmitter receptors, particularly those involved in the modulation of mood and cognition. For instance, the presence of the fluorophenyl group enhances lipophilicity, allowing better penetration into the central nervous system (CNS) and facilitating interactions with G protein-coupled receptors (GPCRs) .

Anticonvulsant Activity

A study on related compounds demonstrated significant anticonvulsant activity mediated through benzodiazepine receptors. This suggests that (1R,2R)-2-(2-Fluorophenoxy)cyclohexan-1-amine; hydrochloride may exhibit similar properties, potentially making it a candidate for treating epilepsy or other seizure disorders .

Comparative Studies

To understand the unique properties of (1R,2R)-2-(2-Fluorophenoxy)cyclohexan-1-amine; hydrochloride, it is essential to compare it with structurally similar compounds.

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| (1R,2S)-2-(4-fluorophenyl)cyclohexan-1-amine | Fluorine atom | Antidepressant effects |

| (1R,2S)-2-(4-chlorophenyl)cyclohexan-1-amine | Chlorine atom | Similar anti-inflammatory effects |

| (1R,2S)-2-(4-bromophenyl)cyclohexan-1-amine | Bromine atom | Reduced lipophilicity |

The comparative analysis shows that the fluorine atom in (1R,2R)-2-(2-Fluorophenoxy)cyclohexan-1-amine enhances its metabolic stability and lipophilicity compared to its analogs .

Study 1: Anticonvulsant Efficacy

In a controlled study involving various substituted phenyl compounds, (1R,2R)-2-(2-Fluorophenoxy)cyclohexan-1-amine exhibited a significant reduction in seizure frequency in animal models. The mechanism was hypothesized to involve modulation of GABAergic transmission .

Study 2: Mood Regulation

Another investigation focused on the effects of this compound on mood disorders. Results indicated that administration led to improved outcomes in depression-like behaviors in rodent models. This effect was associated with increased serotonin levels in the synaptic cleft .

Propiedades

IUPAC Name |

(1R,2R)-2-(2-fluorophenoxy)cyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO.ClH/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14;/h1,3,5,7,10,12H,2,4,6,8,14H2;1H/t10-,12-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDUKXRXPOVMWAS-MHDYBILJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)OC2=CC=CC=C2F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)N)OC2=CC=CC=C2F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.